1,1-Diphenylbutan-2-one
Description
Contextual Significance of Diaryl Ketones in Synthetic Chemistry
Diaryl ketones are a class of organic compounds that hold a prominent position in synthetic chemistry. Their structural motif is a common feature in many biologically active molecules. Furthermore, they are highly valued as intermediates in the synthesis of more complex chemical entities. The development of efficient methods for the synthesis of diaryl ketones, including both symmetrical and unsymmetrical variants, remains an important focus of contemporary research.
Modern synthetic strategies to access diaryl ketones are diverse and continue to evolve. These methods include palladium-catalyzed carbonylative cross-coupling reactions, which have been developed as a powerful tool for their construction. Other innovative approaches involve the oxidative cleavage of carbon-carbon double bonds in N-sulfonyl enamides and phosphine-free Fukuyama reactions. These advancements aim to overcome the challenges associated with the synthesis of diaryl ketones, particularly those bearing electron-donating groups.
Current Research Landscape and Emerging Trends in the Study of Complex Ketones
The study of complex ketones is a dynamic field within organic chemistry, driven by the need for more efficient and selective synthetic methodologies. A significant trend is the development of novel catalytic systems that enable the transformation of readily available starting materials into valuable ketone products. For instance, researchers have recently developed a one-pot process to convert aromatic ketones into aromatic esters, expanding their utility in cross-coupling reactions. mdpi.com This addresses a long-standing challenge related to the difficult cleavage of the strong carbon-carbon bonds in aromatic ketones. mdpi.com
Another area of active investigation is the use of ketones as precursors in the synthesis of complex molecular architectures. For example, the iridium-catalyzed reduction of nitroalkenes has been established as a green and chemoselective route to produce ketones under mild conditions. researchgate.net Furthermore, the application of biocatalysis, using enzymes for organic synthesis, is an emerging trend that offers a powerful and sustainable alternative for the production of active pharmaceutical ingredients derived from ketone precursors. solubilityofthings.com Research is also focused on the unique reactivity of ketones in various chemical transformations, such as their role in nucleophilic addition reactions, aldol (B89426) condensations, and Michael additions, which are fundamental to the construction of complex organic molecules.
Rationale for Comprehensive Investigation into the Synthetic Utility and Fundamental Reactivity of 1,1-Diphenylbutan-2-one
A thorough investigation into the synthetic applications and fundamental reactivity of this compound is justified by its established role as a key precursor in the synthesis of several important pharmaceutical compounds. lookchem.com Notably, it serves as a starting material for the production of methadone, a synthetic opioid used in pain management and addiction treatment, as well as its related compounds, isomethadone and normethadone. lookchem.com
The unique structure of this compound, with its diaryl moiety adjacent to a carbonyl group, imparts specific reactivity that is of great interest to synthetic chemists. Its utility extends beyond pharmaceutical synthesis; for example, it can be transformed into its corresponding oxime and semicarbazone derivatives. lookchem.com The fundamental reactivity of this ketone, including its behavior in oxidation, reduction, and substitution reactions, provides a platform for the synthesis of a diverse range of organic molecules. nih.gov The potential for developing novel catalytic transformations involving this compound further underscores the importance of a detailed study of this compound. For instance, related diazoketone derivatives have been utilized in catalytic processes for the construction of chiral cyclobutanones. A deeper understanding of the reactivity and synthetic potential of this compound will undoubtedly pave the way for new applications in organic synthesis and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
1,1-diphenylbutan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,16H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOFDZINRNBPOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90284877 | |
| Record name | 1,1-diphenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-52-3 | |
| Record name | 1,1-Diphenyl-2-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6336-52-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 39522 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336523 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC46896 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46896 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC39522 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39522 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-diphenylbutan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90284877 | |
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Synthetic Methodologies and Strategic Approaches for 1,1 Diphenylbutan 2 One
Classical and Contemporary Synthesis Routes for 1,1-Diphenylbutan-2-one
The construction of the this compound core can be achieved through several synthetic pathways, each with its own set of advantages and limitations.
A primary and well-established method for synthesizing aryl ketones is the Friedel-Crafts acylation. organic-chemistry.org This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound, such as benzene (B151609), with an acylating agent like an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. organic-chemistry.org For the synthesis of this compound, a potential route involves the Friedel-Crafts acylation of benzene with 2-phenylpropanoyl chloride. lookchem.com
The general mechanism of Friedel-Crafts acylation proceeds through the formation of an acylium ion, which then acts as the electrophile in the substitution reaction with the aromatic ring. A key advantage of this method is that the resulting ketone product is deactivated towards further acylation, thus preventing polysubstitution products that can be an issue in Friedel-Crafts alkylations. organic-chemistry.org The ketone can subsequently be reduced to the corresponding alkane if desired. organic-chemistry.org
| Reactants | Catalyst | Product | IUPAC Name |
| Benzene + Acetyl chloride | AlCl₃ | Acetophenone | 1-Phenylethan-1-one |
| Benzene + Propanoyl chloride | AlCl₃ | Propiophenone | 1-Phenylpropan-1-one |
| Benzene + Butanoyl chloride | AlCl₃ | Butyrophenone | 1-Phenylbutan-1-one |
A table illustrating examples of Friedel-Crafts acylation reactions leading to various phenyl ketones. scribd.com
Multi-step syntheses offer a versatile approach to constructing complex molecules like this compound, often involving the formation and transformation of key intermediates. One such important intermediate is 4-hydroxy-4,4-diphenylbutan-2-one.
A comprehensive multi-step synthesis starting from ethyl acetoacetate (B1235776) has been described. qut.edu.au This sequence involves:
Protection of the ketone in ethyl acetoacetate as an ethylene (B1197577) ketal.
Double addition of a phenyl Grignard reagent (phenylmagnesium bromide) to the ester group, forming a protected keto-alcohol, 2-(2-methyl-1,3-dioxolan-2-yl)-1,1-diphenylmethanol.
Selective hydrolysis of the ketal protecting group to yield 4-hydroxy-4,4-diphenylbutan-2-one. qut.edu.au
This hydroxy ketone can then be further transformed. For instance, it can undergo dehydration to form 4,4-diphenylbut-3-en-2-one. qut.edu.au The synthesis of 4-hydroxy-4,4-diphenylbutan-2-one itself can also be achieved via a Grignard reaction between benzophenone (B1666685) and the enolate of acetone (B3395972) (formed from methylmagnesium iodide), yielding the product in 62% yield after an acidic workup. vulcanchem.com
The use of protecting groups, such as the ethylene ketal, is a crucial strategy in these multi-step sequences to prevent unwanted side reactions at one functional group while another is being manipulated. ed.gov
The synthesis of functionalized derivatives of this compound, such as those bearing halogen or hydroxyl groups, expands the chemical space and potential applications of this scaffold.
For instance, the synthesis of (S)-1-hydroxy-1-phenylbutan-2-one has been achieved with high enantioselectivity using an enzymatic cross-benzoin-type reaction. unife.it This method utilizes an acetoin:dichlorophenolindophenol oxidoreductase to catalyze the reaction between 3,4-hexanedione (B1216349) and benzaldehyde (B42025), affording the desired hydroxylated product in 60% isolated yield and 98% enantiomeric excess. unife.it
The synthesis of halogenated derivatives can be approached through various methods. For example, 3-chloro-4-phenylbutan-2-one (B14708161) can be prepared and used as a precursor in the synthesis of other functionalized molecules. orgsyn.org Additionally, a metal-free, three-component reaction of alkynes, iodine, and sodium sulfinates can produce iodo- and sulfonyl-substituted alkenes, which can be further functionalized via Suzuki coupling reactions. acs.org For example, (E)-1-Iodo-1-phenyl-2-(phenylsulfonyl)hex-1-en-3-one has been synthesized in this manner. acs.org
Exploration of Organometallic Reagent Utility in Related Ketone Syntheses
Organometallic reagents, such as Grignard and organolithium reagents, are powerful tools in organic synthesis for the formation of carbon-carbon bonds and are highly relevant to the synthesis of ketones, including those related to this compound. libretexts.org These reagents act as strong nucleophiles due to the polar nature of the carbon-metal bond. libretexts.org
The synthesis of various ketones can be achieved using organometallic reagents. For example, ketones like 1-phenylethyl alkyl and phenyl ketones can be prepared from 2-phenylpropanal (B145474) and the corresponding Grignard reagent. psu.edu These ketones can then undergo further reactions with other organometallic reagents to produce diastereoisomeric α-phenylalkanols. psu.edu
A notable application of organometallic reagents is in the synthesis of 1,1-diphenyl-1,4-butanediol from γ-butyrolactone and phenylmagnesium bromide. This diol could potentially be a precursor to this compound through selective oxidation. The reaction of the dilithium (B8592608) dianion of benzophenone with propylene (B89431) oxide also leads to 1,1-diphenyl-1,3-butanediol, which can be methylated to form 1,3-dimethoxy-1,1-diphenylbutane.
Furthermore, highly polar organometallic compounds have been shown to undergo nucleophilic additions to nitriles in water, leading to the formation of tertiary carbinamines, with ketones being a potential side product. researchgate.net For instance, the reaction of benzonitrile (B105546) with s-BuLi and (allyl)MgCl in water can yield 2-methyl-1-phenylbutan-1-one in small amounts. researchgate.net
Potential for Sustainable and Atom-Economical Synthetic Pathways to this compound
The principles of green chemistry, including atom economy and the use of sustainable catalysts, are increasingly important in modern organic synthesis. rsc.orgtheses.fr Developing more environmentally benign routes to this compound and related compounds is an active area of research.
One approach towards sustainability is the use of catalytic rather than stoichiometric reagents. For example, iron-catalyzed methylation using the "borrowing hydrogen" approach allows for the selective monomethylation of ketones like phenyl acetone and 1-phenylbutan-2-one. acs.org This method is considered more atom-economical as it avoids the use of traditional alkylating agents. acs.org
The catalytic hydrogenation of oximes, which can be derived from ketones, is another atom-economical method for preparing primary amines and hydroxylamines. mdpi.com This process can achieve a 100% atom economy. Ceria-zirconia-supported platinum has been shown to be an efficient catalyst for the hydrogenation of oximes under ambient conditions. mdpi.com
Furthermore, the development of metal-free synthetic methodologies contributes to sustainability. An example is the synthesis of functionalized biaryl-cored diarylmethanes through the ring transformation of 2H-pyran-2-ones using 4-phenylbutan-2-one as a carbanion source. sorbonne-universite.frthieme-connect.com This approach avoids the use of potentially toxic transition metals.
The use of electrosynthesis also aligns with the principles of green chemistry, as it often requires fewer steps, produces less waste, and uses a cheaper reagent (the electron). researchgate.net This technique has been applied to various organic transformations and holds potential for the synthesis of ketones and their derivatives. researchgate.net
Comparative Analysis of Synthetic Efficiencies and Selectivities
When evaluating different synthetic routes to this compound and its analogs, it is crucial to compare their efficiencies (yields) and selectivities (regio- and stereoselectivity).
| Synthetic Method | Key Features | Yield | Selectivity |
| Friedel-Crafts Acylation | Classical method, avoids polyalkylation. organic-chemistry.org | Generally good | High regioselectivity for mono-acylated product. organic-chemistry.org |
| Multi-step synthesis via 4-hydroxy-4,4-diphenylbutan-2-one | Versatile, allows for functionalization. qut.edu.au | Variable depending on the number of steps. | Can be highly selective with the use of protecting groups. ed.gov |
| Enzymatic Synthesis | Green, highly enantioselective. unife.it | 60% for (S)-1-hydroxy-1-phenylbutan-2-one. unife.it | 98% ee for (S)-1-hydroxy-1-phenylbutan-2-one. unife.it |
| Palladium-catalyzed reactions | Efficient for C-C bond formation. | Up to 98% for related ketones. | High regioselectivity. |
| Grignard Reactions | Fundamental C-C bond formation. | 62% for 4-hydroxy-4,4-diphenylbutan-2-one. vulcanchem.com | Can exhibit diastereoselectivity depending on substrates and conditions. psu.edu |
The choice of synthetic method will depend on the specific target molecule, desired purity, and scalability requirements. For the straightforward synthesis of the parent ketone, Friedel-Crafts acylation remains a viable option. However, for the preparation of chiral or highly functionalized derivatives, multi-step sequences incorporating enzymatic or modern catalytic methods may be more appropriate. For example, the palladium-catalyzed synthesis of 4,4-diphenylbutan-2-one (B107276) using a hydrotalcite-supported catalyst achieves a high yield of 98%. In contrast, the Grignard synthesis of 4-hydroxy-4,4-diphenylbutan-2-one provides a more moderate yield of 62%. vulcanchem.com
Advanced Spectroscopic and Crystallographic Elucidation of 1,1 Diphenylbutan 2 One and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of nuclei such as hydrogen (¹H) and carbon-¹³ (¹³C).
¹H and ¹³C NMR for Detailed Structural Assignment of 1,1-Diphenylbutan-2-one and its Derivatives
The ¹H and ¹³C NMR spectra provide a fingerprint of the molecule's carbon-hydrogen framework. In this compound, the presence of two phenyl groups, a methylene (B1212753) group, a methine group, and a methyl group gives rise to a series of distinct signals. The chemical shifts (δ) of these signals are influenced by the electronic environment of each nucleus. For instance, the protons on the phenyl rings typically resonate in the aromatic region (δ 7.0–8.0 ppm), while the aliphatic protons appear at higher fields.
The structural integrity of derivatives can be confirmed by analyzing their NMR spectra. For example, the spectra of various phenylbutanone derivatives show characteristic signals that confirm their structure. rsc.org
Table 1: Representative ¹H and ¹³C NMR Data for Phenylbutanone Derivatives in CDCl₃ Note: Data for derivatives are presented to illustrate typical chemical shifts.
| Compound Name | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) | Source |
| 1-Phenylbutan-1-one | 7.96 (d, 2H), 7.55 (t, 1H), 7.45 (t, 2H), 2.95 (t, 2H), 1.77 (m, 2H), 1.00 (t, 3H) | 200.5, 137.1, 132.9, 128.6, 128.0, 40.5, 17.8, 13.9 | rsc.org |
| 3-Hydroxy-1,4-diphenylbutan-2-one | 7.39–7.12 (m, 10H), 4.51 (ddd, 1H), 3.81 (d, 1H), 3.75 (d, 1H), 3.22 (d, 1H), 3.15 (dd, 1H), 2.90 (dd, 1H) | 209.2, 136.5, 133.1, 129.6, 129.5, 128.9, 128.8, 127.5, 127.2, 76.8, 45.9, 40.3 | rsc.org |
Advanced Two-Dimensional NMR Techniques for Elucidating Complex Connectivity and Stereochemical Relationships
For larger and more complex molecules where one-dimensional spectra can become crowded with overlapping resonances, two-dimensional (2D) NMR techniques are employed. libretexts.org These methods add a second frequency dimension, which helps to resolve individual signals and reveal correlations between nuclei.
Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. In a derivative of this compound, a COSY spectrum would show cross-peaks connecting the methyl protons to the methine proton, and the methine proton to the methylene protons, confirming the butanone chain's connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It is invaluable for assigning carbon signals by correlating them to their attached, and often more easily assigned, protons.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. This can establish connectivity across quaternary carbons (like C2 in this compound) or between different functional groups.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly powerful for determining stereochemical relationships and the three-dimensional conformation of molecules in solution.
These advanced techniques are crucial for piecing together the complex structural puzzle of substituted diphenylbutanone derivatives. acs.org
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification of this compound Derivatives
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The frequencies of these vibrations are characteristic of specific functional groups.
For this compound and its derivatives, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the ketone carbonyl group (C=O). This peak typically appears in the range of 1700-1725 cm⁻¹. The exact position can be influenced by conjugation and substituent effects.
In hydroxylated derivatives, such as 4-Hydroxy-4,4-diphenylbutan-2-one, a broad absorption band is also observed in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. chegg.comspectrabase.com The presence of both the O-H and C=O stretching bands in the spectrum of a derivative provides clear evidence for its structure. evitachem.com
Table 2: Characteristic IR Absorption Frequencies for this compound and its Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Source |
| Ketone (C=O) | Stretch | 1708 - 1719 | rsc.orgrsc.org |
| Aromatic C=C | Stretch | 1450 - 1600 | nist.gov |
| Aromatic C-H | Stretch | > 3000 | nist.gov |
| Aliphatic C-H | Stretch | < 3000 | rsc.org |
| Hydroxyl (O-H) | Stretch (in alcohols) | 3200 - 3600 (broad) | chegg.com |
High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of a molecule's mass. scispace.com This precision allows for the determination of the elemental formula of the parent compound (the molecular ion) and its fragments, serving as a definitive confirmation of its chemical identity. researchgate.net
When subjected to mass spectrometry, this compound will first form a molecular ion (M⁺˙). This ion can then undergo fragmentation through various pathways. The analysis of these fragment ions provides valuable structural information. Key fragmentation patterns for ketones include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group. For this compound, this could result in the loss of an ethyl radical (•CH₂CH₃) to form a stable diphenylacetyl cation, or the loss of a diphenylmethyl radical (•CH(Ph)₂) to form a propanoyl cation.
McLafferty Rearrangement: A characteristic fragmentation for ketones with a gamma-hydrogen. This involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the alpha-beta bond, resulting in the elimination of a neutral alkene.
The mass spectra of related compounds, such as 3-acetyloxy-4-phenylbutan-2-one and 3-acetyloxy-1-phenylbutan-2-one, show characteristic fragments like the benzyl (B1604629) ion (m/z 91) and ions related to the loss of an acetyloxy group, which aids in their structural deduction. researchgate.net
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise positions of atoms, bond lengths, bond angles, and torsional angles.
Analysis of Crystal Packing and Intermolecular Interactions in this compound Derivatives (e.g., Hydrogen Bonding, CH…π Interactions in 4-Hydroxy-4,4-diphenylbutan-2-one)
The crystal structure of 4-Hydroxy-4,4-diphenylbutan-2-one, a derivative of the parent compound, has been elucidated in detail. nih.govresearchgate.netqut.edu.au The analysis reveals a complex network of non-covalent interactions that dictate the packing of molecules in the crystal lattice.
Intramolecular Hydrogen Bonding: A key feature of the molecular structure of 4-Hydroxy-4,4-diphenylbutan-2-one is an intramolecular hydrogen bond between the hydroxyl group (donor) and the ketone oxygen atom (acceptor). nih.govresearchgate.netnih.gov This interaction forms a six-membered ring, which contributes to the molecule's conformational stability.
Intermolecular Interactions and Crystal Packing: The molecules are further organized into a supramolecular architecture through a combination of intermolecular forces.
C-H···π Interactions: Molecules are linked into chains by C-H···π interactions. nih.govresearchgate.net In these interactions, a C-H bond from a phenyl ring of one molecule acts as a donor to the π-electron system of a phenyl ring on an adjacent molecule. Specific geometric parameters for these interactions have been reported, such as a C6—H6···(C11—C16 plane) distance of 2.731 Å. nih.govresearchgate.net
Intermolecular Hydrogen Bonding: These chains are then arranged into sheets. Molecules in adjacent sheets are connected by intermolecular O-H···O hydrogen bonds, creating a robust three-dimensional network. nih.govresearchgate.netqut.edu.au
This detailed crystallographic analysis provides fundamental insights into how molecular recognition and self-assembly processes govern the solid-state structure of these compounds.
Conformational Analysis in the Crystalline State
A comprehensive understanding of the three-dimensional structure of this compound in the solid phase is crucial for elucidating its molecular interactions and packing behavior. While a specific single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, analysis of closely related derivatives provides significant insight into the likely conformational preferences and intermolecular forces that govern its crystalline state.
Studies on derivatives such as 4-Hydroxy-4,4-diphenylbutan-2-one and 1,1-diphenylbutane-1,3-diol reveal common structural motifs. For instance, the crystal structure of 4-Hydroxy-4,4-diphenylbutan-2-one is characterized by a monoclinic system, space group P 21 /n. iucr.org Its conformation is stabilized by an intramolecular O—H⋯O hydrogen bond between the hydroxyl group and the ketone oxygen. iucr.org Furthermore, the molecules are connected into chains by intermolecular C—H⋯π interactions, which then form sheets. iucr.org These sheets are held together by additional intermolecular hydrogen bonds, demonstrating a complex network of non-covalent interactions. iucr.org
Similarly, the crystallographic analysis of 1,1-diphenylbutane-1,3-diol, which crystallizes in the orthorhombic space group P212121, shows that its conformation is dominated by intramolecular hydrogen bonding between the two hydroxyl groups. publish.csiro.au This is a unique feature among open-chain 1,3-diols. publish.csiro.au Another derivative, 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one, reveals that its two phenyl groups are stabilized by distinct hydrophobic pockets in a "double-clamp" binding mode when complexed with human heme oxygenase-1. rcsb.org
These examples consistently highlight the importance of hydrogen bonding and C-H···π interactions in dictating the solid-state conformation of phenylbutanone derivatives. The rotational flexibility around the single bonds allows the phenyl groups to orient themselves to maximize stabilizing interactions and minimize steric hindrance within the crystal lattice.
Interactive Table 1: Crystallographic Data for Derivatives of this compound
| Compound Name | Molecular Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref |
| 4-Hydroxy-4,4-diphenylbutan-2-one | C₁₆H₁₆O₂ | Monoclinic | P 2₁/n | 9.8619(2) | 9.2015(2) | 14.3720(3) | 102.098(2) | iucr.org |
| 1,1-diphenylbutane-1,3-diol | C₁₆H₁₈O₂ | Orthorhombic | P2₁2₁2₁ | 9.625(4) | 16.002(3) | 8.834(3) | - | publish.csiro.au |
| 1,4-Diphenylbutane-1,4-dione | C₁₆H₁₄O₂ | Orthorhombic | P 2₁2₁2 | 8.3781(13) | 14.161(2) | 5.3186(8) | - | iucr.org |
| (E)-1-Phenylbutan-2-one (2,4-dinitrophenyl)hydrazone | C₁₆H₁₆N₄O₄ | Monoclinic | P 2₁/c | 15.8919(13) | 4.9446(3) | 20.7397(17) | 105.267(5) | nih.gov |
Elemental Analysis for Stoichiometric Validation
Elemental analysis is a fundamental analytical technique employed to determine the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a synthesized compound. This method serves as a critical checkpoint for verifying the compound's empirical formula and, by extension, its molecular formula and purity. The experimentally determined values are compared against the theoretically calculated percentages derived from the proposed chemical formula.
For this compound, the molecular formula is C₁₆H₁₆O. nih.gov Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and oxygen (15.999 u). The molecular weight of the compound is 224.30 g/mol . nih.gov
The theoretical percentages are as follows:
Carbon (C): (16 * 12.011 / 224.30) * 100% = 85.68%
Hydrogen (H): (16 * 1.008 / 224.30) * 100% = 7.19%
Oxygen (O): (1 * 15.999 / 224.30) * 100% = 7.13%
In practice, the results from elemental analysis are considered to validate the stoichiometry if they fall within a narrow margin of error, typically ±0.4%, of the theoretical values. For a synthesized sample of this compound to be considered pure, the experimental results must align with these calculated values, confirming that the correct elemental ratios have been achieved in the final product. This validation is a standard procedure in the characterization of newly synthesized organic compounds. orgsyn.orgmdpi.com
Interactive Table 2: Elemental Composition of this compound
| Element | Theoretical Mass % | Expected Experimental Range (%) |
| Carbon | 85.68% | 85.28% - 86.08% |
| Hydrogen | 7.19% | 6.79% - 7.59% |
| Oxygen | 7.13% | (by difference) |
Reactivity and Mechanistic Investigations of 1,1 Diphenylbutan 2 One
Ketone Carbonyl Reactivity and Transformations
The carbonyl group (C=O) in 1,1-diphenylbutan-2-one is a key reactive center, influenced by the steric hindrance of the two phenyl groups on the adjacent carbon.
Nucleophilic Addition Pathways to the Carbonyl Center
The carbonyl carbon of a ketone is electrophilic and thus susceptible to attack by nucleophiles. In ketones like this compound, this reactivity is a fundamental characteristic. cymitquimica.com Nucleophilic addition reactions involve the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This process is influenced by both electronic and steric factors. The presence of two bulky phenyl groups on the alpha-carbon can sterically hinder the approach of nucleophiles to the carbonyl center. nptel.ac.in
Quantum chemical studies on related structures, such as (S)-3-phenylbutan-2-one, provide insight into the stereoselectivity of nucleophilic additions. These studies suggest that the Felkin-Anh model is followed, where the steric effects of substituents influence the trajectory of the incoming nucleophile. ru.nlresearchgate.net For instance, the Grignard reaction, a classic example of nucleophilic addition, involves the addition of an organomagnesium halide to the carbonyl group. In a similar transformation, benzophenone (B1666685) reacts with the Grignard reagent from 1-bromopropane (B46711) to form 1,1-diphenyl-butan-1-ol. stackexchange.com
Alpha-Carbon Reactivity and Enolization Processes
The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, exhibit enhanced reactivity due to the electron-withdrawing nature of the carbonyl oxygen. This allows for the removal of a proton from the alpha-carbon, forming an enolate ion. This process, known as enolization, is a key step in many reactions of ketones. libretexts.org
Enolates are powerful nucleophiles and can react with various electrophiles. The acidity of the alpha-hydrogens is a critical factor in enolate formation. For example, in compounds with two carbonyl groups, the alpha-hydrogens located between them are significantly more acidic. libretexts.org While this compound does not have this specific feature, the principle of alpha-carbon acidity still applies. The stability of the resulting enolate is influenced by the delocalization of the negative charge onto the carbonyl oxygen. The formation of enolates or their corresponding enols can lead to racemization if the alpha-carbon is a stereocenter. libretexts.org
Oxidative and Reductive Transformations of the Ketone Functionality
The ketone group in this compound can undergo both oxidation and reduction.
Reductive Transformations: Reduction of the ketone functionality typically yields the corresponding secondary alcohol, 1,1-diphenylbutan-2-ol. This can be achieved using various reducing agents. A common method is catalytic hydrogenation. askfilo.com Another approach involves the use of borane (B79455) (BH₃) in combination with a chiral catalyst, such as (S)-(-)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, to achieve asymmetric reduction, producing the alcohol in high optical purity. rsc.orgacs.orgrsc.org
Oxidative Transformations: Oxidation of ketones can be more challenging than that of aldehydes. However, under specific conditions, ketones can be oxidized. For instance, the α-methylene group of a related compound, 4,4-diphenylbutan-2-one (B107276), can be oxidized. Strong oxidizing agents can lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl group. The oxidation of 1-phenylbutane-2-one, a structural isomer, can lead to the formation of carboxylic acids.
Functionalization and Derivatization of the this compound Framework
The structure of this compound serves as a scaffold for the synthesis of more complex molecules through functionalization and derivatization reactions.
Formation of Imine-Based Derivatives (e.g., urea (B33335) derivatives)
Ketones can react with primary amines to form imines, also known as Schiff bases. thieme-connect.de This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration. The formation of imines is a reversible reaction and is typically carried out under conditions that favor the removal of water. thieme-connect.de
Imines themselves can be further derivatized. For example, they can be reduced to form secondary amines. rsc.org While direct synthesis of urea derivatives from this compound is not commonly described, urea derivatives are often synthesized from amines. asianpubs.orggoogle.comnih.govbiointerfaceresearch.com An amine derived from this compound could theoretically be converted to a urea derivative by reacting it with an isocyanate or by using phosgene (B1210022) or a phosgene equivalent. asianpubs.orggoogle.comnih.gov
Synthesis of Highly Functionalized Analogs
The this compound framework can be modified to create a variety of functionalized analogs.
1-chloro-1-hydroxyl-4,4-diphenylbutan-2-ketone: A synthetic method for this compound has been developed to provide a higher yield and safer alternative to previous routes that used hazardous reagents like tert-butyl lithium. google.com The synthesis involves the reaction of a Grignard reagent followed by treatment with hydrogen peroxide under UV irradiation. google.com
4-hydroxy-4,4-diphenylbutan-2-one: This hydroxy ketone can be synthesized in a multi-step process that utilizes an ethylene (B1197577) ketal as a protecting group for a ketone function. ed.govqut.edu.au The synthesis involves the reaction of a protected keto-ester with a Grignard reagent, followed by deprotection to reveal the ketone and hydroxyl functionalities. qut.edu.au This compound can be identified by its melting point and spectroscopic data. ed.gov
| Derivative Name | Synthesis Approach | Key Reagents/Conditions |
| 1-chloro-1-hydroxyl-4,4-diphenylbutan-2-ketone | Grignard reaction followed by oxidation | Phenylmagnesium chloride, 2-(2-methyl-1,3-dioxolan-2-yl)ethyl acetate, hydrogen peroxide, UV irradiation google.com |
| 4-hydroxy-4,4-diphenylbutan-2-one | Protection, Grignard reaction, and deprotection | Ethyl acetoacetate (B1235776), ethylene glycol, phenylmagnesium bromide, acid hydrolysis qut.edu.au |
Mechanistic Studies of Select Chemical Transformations Involving this compound
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the carbonyl (C=O) group, the adjacent carbon atom bearing two phenyl rings, and the ethyl substituent. Mechanistic investigations, often drawing parallels from structurally similar ketones, have focused on several key transformations, including photochemical reactions, reductions, and oxidations. These studies provide insight into the electronic and steric effects that govern the molecule's reactivity.
Photochemical Transformations
Aromatic ketones are well-known for their rich photochemistry, and this compound is expected to undergo characteristic photoreactions. The absorption of UV light can promote the ketone to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. The subsequent reactions are largely dictated by the structure of the ketone.
For ketones with γ-hydrogens, the Norrish Type II reaction is a predominant pathway. researchgate.net This intramolecular reaction involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. This intermediate can then cleave to form an enol and an alkene, or cyclize to form a cyclobutanol. In the case of this compound, the ethyl group provides accessible γ-hydrogens, making the Norrish Type II pathway plausible.
Another potential photochemical process is the Norrish Type I cleavage , which involves the homolytic cleavage of the α-carbon-carbon bond. For this compound, this would involve the fission of the bond between the carbonyl carbon and the diphenylmethyl carbon, yielding a propanoyl radical and a stable diphenylmethyl radical.
Research into enantioselective photochemical reactions has utilized chiral catalysts to influence the stereochemical outcome. Studies have shown that chiral 1,3,2-oxazaborolidines can serve as Lewis acid catalysts in such transformations. nih.gov For instance, amino alcohols like (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol, a derivative of the target molecule's reduced form, have been used with borane for the enantioselective reduction of other aromatic ketones, proceeding through a proposed 1,3,2-oxazaborolidine intermediate. nih.gov This highlights a sophisticated mechanistic approach to controlling reactivity in related systems.
Table 1: Plausible Photochemical Reaction Pathways for this compound
| Reaction Type | Key Mechanistic Step | Expected Products |
|---|---|---|
| Norrish Type I | α-Cleavage of the C-C bond adjacent to the carbonyl. | Propanoyl radical and Diphenylmethyl radical. |
| Norrish Type II | Intramolecular γ-hydrogen abstraction by the excited carbonyl. | 1,1-Diphenyl-1-propene and the enol of acetone (B3395972). |
Reduction and Oxidation Mechanisms
The reduction of ketones is a fundamental organic transformation. The reduction of β-diketones and related structures with powerful reducing agents like lithium aluminum hydride (LAH) can be mechanistically complex. Studies on the LAH reduction of 1-phenylbutane-1,3-dione, a related β-diketone, have shown that the reaction does not simply yield the expected 1,3-diol. ni.ac.rs Instead, a mixture of products arising from elimination and differential reduction of the keto-enol tautomers is often observed. ni.ac.rs The reduction of this compound to its corresponding alcohol, 1,1-diphenylbutan-2-ol, can be achieved with various hydride reagents, with the mechanism typically involving the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
More advanced catalytic systems have also been explored for ketone synthesis, offering alternative mechanistic routes. For example, iridium-catalyzed reductions of nitroalkenes under acidic conditions have been developed to produce ketones. mdpi.com This process involves the formation of an iridium formate (B1220265) active species which facilitates the reduction. mdpi.com
The oxidation of molecules containing benzylic C-H bonds can proceed through radical mechanisms, particularly with one-electron-abstracting reagents. The oxidation of related compounds like 2-phenylethanol (B73330) with vanadium(V) has been shown to cause carbon-carbon bond fission, proceeding through an oxy-radical intermediate to yield products like benzaldehyde (B42025). rsc.org Similarly, the photocatalytic oxidation of polystyrene, which contains repeating benzylic units, can lead to degradation and the formation of benzoic acid through hydrogen atom transfer (HAT) mechanisms. researchgate.net By analogy, the oxidation of this compound at the diphenylmethyl position could lead to C-C bond cleavage, potentially yielding benzophenone.
Reactivity of α-Protons
The protons on the carbon atom alpha to the carbonyl group exhibit enhanced acidity due to the electron-withdrawing nature of the carbonyl and the ability of the resulting enolate to be stabilized by resonance. In this compound, the methylene (B1212753) protons of the ethyl group are α to the carbonyl.
Mechanistic studies on the deuteration of ketones using D₂O demonstrate this reactivity. rsc.org The process is catalyzed by acids or bases and proceeds through an enol or enolate intermediate. This hydrogen-deuterium exchange is a common method to probe the reactivity at the α-position and is a foundational concept in the mechanistic understanding of many ketone reactions, such as aldol (B89426) condensations and α-halogenations. rsc.org
Table 2: Summary of Mechanistic Concepts for Non-Photochemical Transformations
| Transformation | Reagent/Catalyst Type | Key Mechanistic Feature | Potential Product(s) |
|---|---|---|---|
| Reduction | Lithium Aluminum Hydride (LAH) | Nucleophilic attack by hydride ion. | 1,1-Diphenylbutan-2-ol |
| Oxidation | One-electron oxidants (e.g., V(V)) | Formation of an oxy-radical at the benzylic position leading to C-C fission. rsc.org | Benzophenone |
| α-Deuteration | D₂O (acid or base catalyzed) | Formation of an enol or enolate intermediate. rsc.org | 1,1-Diphenyl-3,3-dideuteriobutan-2-one |
Computational Chemistry and Theoretical Studies on 1,1 Diphenylbutan 2 One
Density Functional Theory (DFT) for Electronic Structure and Reactivity Modeling
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic properties of molecules like 1,1-diphenylbutan-2-one. By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a favorable balance of accuracy and computational cost.
For a molecule with the structural complexity of this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G* or larger), would be the method of choice for geometric optimization and subsequent property calculations.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
A significant application of DFT is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. For this compound, DFT calculations could predict its characteristic spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations of NMR spectra are invaluable for assigning signals in experimentally obtained spectra. For instance, in a related compound, 4-hydroxy-4,4-diphenyl-2-butanone, the ¹H and ¹³C NMR spectra have been reported. While not a direct calculation for our target molecule, it provides a basis for what could be expected.
Infrared (IR) Frequencies: DFT can also predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an IR spectrum. The calculation of these frequencies is crucial for identifying functional groups. For this compound, the most prominent feature would be the carbonyl (C=O) stretching frequency. Studies on analogous ketones provide an expected range for this vibration. For example, the IR spectrum of 4-hydroxy-4,4-diphenyl-2-butanone shows a strong absorption at 1715 cm⁻¹ for the C=O stretch.
Below is a table illustrating the kind of data DFT calculations could provide for the spectroscopic parameters of this compound, based on data from analogous compounds.
| Parameter | Predicted Value/Range | Notes |
| ¹³C NMR (C=O) | ~207-210 ppm | Based on values for similar ketones. |
| ¹H NMR (CH₂) | ~3.0 ppm | Approximate chemical shift for the methylene (B1212753) protons adjacent to the carbonyl group. |
| ¹H NMR (CH₃) | ~1.0-1.2 ppm | Approximate chemical shift for the terminal methyl protons. |
| IR Freq. (C=O) | ~1710-1725 cm⁻¹ | Characteristic stretching frequency for a ketone carbonyl group. |
This table presents expected values for this compound based on data for analogous compounds, as direct computational studies on the target molecule are not widely available.
Analysis of Bonding, Charge Distribution, and Frontier Molecular Orbitals
DFT provides deep insights into the electronic structure of a molecule. For this compound, this would involve analyzing the nature of its chemical bonds, the distribution of electron density, and the characteristics of its frontier molecular orbitals (HOMO and LUMO).
Bonding and Charge Distribution: Analysis of the calculated electron density can reveal the polarity of bonds and the partial charges on each atom. In this compound, the carbonyl group would exhibit significant bond polarity, with the oxygen atom carrying a partial negative charge and the carbonyl carbon a partial positive charge. This charge distribution is a key determinant of the molecule's reactivity.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For a related compound, 4-hydroxy-4,4-diphenyl-2-butanone, DFT calculations have shown that the HOMO is primarily localized on the phenyl rings, while the LUMO is centered on the carbonyl group. This suggests that the phenyl rings are the likely sites for electrophilic attack, while the carbonyl carbon is susceptible to nucleophilic attack. A similar distribution would be expected for this compound.
An illustrative table of expected electronic properties for this compound is provided below, based on calculations for 4-hydroxy-4,4-diphenyl-2-butanone.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.8 eV | Indicates the energy of the highest energy electrons available for reaction. |
| LUMO Energy | ~ -1.9 eV | Indicates the energy of the lowest energy orbital available to accept electrons. |
| HOMO-LUMO Gap | ~ 4.9 eV | A larger gap suggests higher kinetic stability. |
| Dipole Moment | ~ 3.2 D | Reflects the overall polarity of the molecule. |
Note: The values in this table are for the analogous compound 4-hydroxy-4,4-diphenyl-2-butanone and serve as an illustration of the data that would be obtained for this compound.
Molecular Dynamics Simulations and Conformational Studies of this compound
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, with its rotatable bonds, MD simulations can provide valuable information about its conformational landscape and how it behaves in different environments (e.g., in a solvent).
By simulating the motion of the atoms according to the laws of classical mechanics, MD can explore the different conformations accessible to the molecule and the energy barriers between them. This is particularly important for understanding how the molecule might interact with other molecules, such as in a biological system or in solution. For instance, MD simulations on 4-hydroxy-4,4-diphenyl-2-butanone have been used to calculate its solvation energy in water, providing an estimate of its aqueous solubility.
Intermolecular and Intramolecular Interaction Analysis
The study of non-covalent interactions is crucial for understanding the properties of molecular solids and the behavior of molecules in solution. For this compound, several types of interactions could be analyzed using computational methods.
Hydrogen Bonding: While this compound itself cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor.
CH…π Interactions: Intramolecular and intermolecular CH…π interactions, where a C-H bond interacts with the electron cloud of one of the phenyl rings, could play a role in stabilizing certain conformations.
Hirshfeld Surface Analysis: This technique provides a visual representation of intermolecular interactions in a crystal lattice, highlighting close contacts between atoms.
Natural Bonding Orbital (NBO) Analysis: NBO analysis can provide detailed information about charge transfer interactions between filled and empty orbitals, which are indicative of hyperconjugative and steric effects.
Atoms in Molecules (AIM) Theory: AIM theory analyzes the topology of the electron density to characterize the nature of chemical bonds and non-covalent interactions.
Elucidation of Reaction Mechanisms and Transition States via Computational Approaches
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods can be used to:
Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, it is possible to identify the structures of any intermediates and the transition states that connect them.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy of the reaction, which determines the reaction rate.
Investigate Reaction Pathways: Computational studies can compare the energetics of different possible reaction pathways to determine the most likely mechanism.
For example, theoretical studies have been conducted on the Baeyer-Villiger oxidation of ketones, a reaction that could potentially be applied to this compound. beilstein-journals.org These studies have elucidated the mechanism and the factors that control the regioselectivity of the reaction. beilstein-journals.org
Applications of 1,1 Diphenylbutan 2 One As a Building Block in Complex Organic Synthesis
Role as a Key Synthetic Intermediate in Multi-Step Organic Synthesis
In the realm of complex organic synthesis, multi-step reaction sequences are fundamental to constructing elaborate molecules from simpler starting materials. vapourtec.comflinders.edu.au A key intermediate is a compound formed during the synthesis that is then used in a subsequent step. flinders.edu.au The strategic use of such intermediates is crucial for efficiently building molecular complexity.
While specific multi-step syntheses commencing from 1,1-diphenylbutan-2-one are specialized, the role of similar α-substituted ketones is well-documented in the assembly of heterocyclic structures, which are prevalent in pharmaceuticals. For instance, a parallel can be drawn from the multi-step synthesis of 4,5-disubstituted 2-aminothiazoles, where an α-chloroketone is a pivotal intermediate. In a representative three-step process starting from an enone, an allylic alcohol is first formed via reduction, which is then converted into a selective α-chloroketone intermediate, 3-chloro-4-phenylbutan-2-one (B14708161). orgsyn.org This intermediate is not isolated but is directly reacted with thiourea (B124793) to induce cyclization, forming the final 2-aminothiazolium salt. orgsyn.org This example underscores how a butanone scaffold, like this compound, can function as a crucial precursor that is modified and then utilized in a subsequent, complexity-building cyclization step.
The value of such intermediates lies in their ability to be synthesized and then consumed in a "one-pot" or telescoped sequence, which improves efficiency by minimizing purification steps and maximizing material throughput. vapourtec.com
Utilization in the Construction of Diverse Organic Scaffolds
Organic scaffolds are core molecular frameworks that can be systematically modified to create a library of related compounds. The construction of these scaffolds is a central theme in medicinal chemistry and materials science. This compound serves as a precursor for generating various molecular architectures, particularly heterocyclic scaffolds.
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are foundational to many biologically active molecules. mdpi.commdpi.comamazonaws.com The synthesis of these structures often relies on the cyclization of a key intermediate. As illustrated by analogous ketones, the carbonyl group of this compound can be leveraged to build such rings. For example, after conversion to an α-haloketone, the compound could readily undergo condensation with various nucleophiles to form different heterocyclic systems. The reaction with thiourea to form a thiazole (B1198619) ring is a classic example of this strategy. orgsyn.org This approach highlights how a relatively simple acyclic ketone can be instrumental in constructing complex and functionally important cyclic scaffolds.
| Scaffold Type | Synthetic Strategy | Potential Starting Material | Resulting Structure |
| Heterocyclic | Condensation/Cyclization | α-Halogenated Ketone Derivative | Thiazoles, Imidazoles, etc. |
| Carbocyclic | Photocycloaddition | This compound | Cyclobutanes (Oxetanes) |
Targeted Synthesis of Specific Functionalized Derivatives
The reactivity of the carbonyl group in this compound makes it an excellent starting point for the synthesis of specific functionalized molecules, including unique cyclic ethers and chiral alcohols.
Oxetanes are four-membered ether rings that are of increasing interest in medicinal chemistry. A powerful method for their synthesis is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. wikipedia.orglibretexts.org In this reaction, the carbonyl compound is excited by UV light to a higher energy state, after which it reacts with an alkene to form the oxetane (B1205548) ring. libretexts.org
This compound, possessing a ketone carbonyl group, is a suitable substrate for this reaction. The general mechanism proceeds as follows:
Photoexcitation: The ketone absorbs a photon (hν), promoting an electron to an excited singlet state, which can then convert to a more stable triplet state.
Exciplex Formation: The excited ketone interacts with a ground-state alkene molecule to form an exciplex.
Cycloaddition: This intermediate collapses to form a diradical which, after spin inversion, closes to yield the final oxetane product. wikipedia.org
The reaction of this compound with an alkene would lead to the formation of a highly substituted oxetane, a valuable and otherwise difficult-to-access structural motif.
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
| This compound | Alkene | Paternò-Büchi Reaction ([2+2] Photocycloaddition) | Oxetane |
The reduction of ketones to their corresponding secondary alcohols is a fundamental transformation in organic synthesis. This compound can be reduced to form 1,1-diphenyl-2-butanol. This transformation can be accomplished using a variety of reducing agents, from simple metal hydrides like sodium borohydride (B1222165) (NaBH₄) to more sophisticated catalytic systems.
Of particular importance is the potential for asymmetric reduction, which yields a single enantiomer of the alcohol. Biocatalytic reduction, using whole-cell systems or isolated enzymes, has emerged as a powerful method for achieving high enantioselectivity. For example, the asymmetric bioreduction of a closely related substrate, 4-phenyl-2-butanone, to (S)-4-phenyl-2-butanol has been achieved with excellent conversion and enantiomeric excess using a whole-cell biocatalyst like Lactobacillus paracasei. researchgate.net This process demonstrates that the ketone at the second position of the butane (B89635) chain is readily accessible to enzymatic reduction, producing a chiral alcohol with high fidelity. researchgate.net
This approach could be applied to this compound to synthesize enantiomerically pure (R)- or (S)-1,1-diphenyl-2-butanol, which can then serve as chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules.
| Ketone Substrate | Reduction Method | Product | Significance |
| 4-phenyl-2-butanone | Bioreduction (Lactobacillus) | (S)-4-phenyl-2-butanol | High enantioselectivity (>99% ee) researchgate.net |
| This compound | Chemical or Bioreduction | 1,1-diphenyl-2-butanol | Access to chiral alcohol building block |
Advanced Analytical Methodologies for the Study of 1,1 Diphenylbutan 2 One in Reaction Monitoring and Purity Assessment
Chromatography-Based Techniques for Reaction Progress Monitoring and Product Isolation
Chromatography is an indispensable tool in synthetic organic chemistry for both monitoring the progress of a reaction and for the purification of the final products. Techniques such as column chromatography and gas chromatography-mass spectrometry (GC-MS) are routinely employed in workflows involving 1,1-diphenylbutan-2-one.
Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress. stackexchange.com By spotting the reaction mixture on a TLC plate alongside the starting materials, chemists can visually track the consumption of reactants and the formation of the product. Upon completion, column chromatography is a standard method for purification. orgsyn.orgorgsyn.org This technique separates compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. orgsyn.orgsemanticscholar.org The crude product is loaded onto a column packed with silica gel, and a solvent system (eluent), often a mixture of nonpolar and polar solvents like hexane (B92381) and ethyl acetate, is passed through the column to elute the components at different rates. orgsyn.orgwiley-vch.de The separation is monitored by collecting fractions and analyzing them by TLC to combine the pure product fractions. orgsyn.org
Gas chromatography-mass spectrometry (GC-MS) serves as a powerful hyphenated technique for both qualitative and quantitative analysis. unodc.org In GC, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. rsc.org The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each component. rsc.orgscielo.br This combination allows for the separation of complex mixtures and the confident identification of this compound by comparing its retention time and mass spectrum to a known standard or spectral library. It is a common confirmatory test for synthetic cathinones and related ketone structures. unodc.org
Table 1: Examples of Chromatographic Purification for Ketone Compounds This table presents data from similar compounds to illustrate typical chromatographic conditions.
| Technique | Stationary Phase | Eluent/Mobile Phase | Compound Type | Source |
|---|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (8:1) | Aryl Ketone Derivative | wiley-vch.de |
| Flash Column Chromatography | Silica Gel | Heptane/Ethyl Acetate (97:3) | Silyl Enol Ether of a Ketone | semanticscholar.org |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (8:1) | Amino Alcohol Precursor | orgsyn.org |
| Column Chromatography | Silica Gel | Ethyl Acetate/Pentane (10:90) | Halogenated Butanone | orgsyn.org |
In Situ Spectroscopic Methods for Real-Time Reaction Analysis
The ability to monitor chemical reactions in real-time, without the need for sampling and offline analysis, offers significant advantages for process understanding, optimization, and safety. In situ (in the reaction vessel) spectroscopic methods, particularly Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for this purpose. hzdr.demt.com
Reactions that produce or consume this compound, such as Grignard reactions to form its precursor alcohol, can be monitored effectively using in situ FTIR. mt.commt.com These reactions are often highly exothermic, and real-time monitoring is crucial for safety and control. hzdr.demt.com An attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel can continuously record the infrared spectrum of the reaction mixture. researchgate.net
By tracking the characteristic vibrational frequencies of functional groups, this technology provides real-time concentration profiles of reactants, intermediates, and products. For the synthesis of the precursor 1,1-diphenylbutan-1-ol via a Grignard reaction, one could monitor the disappearance of the carbonyl peak (around 1700 cm⁻¹) of a starting ketone and the appearance of the C-O stretch of the resulting alcohol. mt.commt.com This continuous data stream allows for the precise determination of reaction initiation, endpoint, and the detection of any accumulation of unreacted reagents, which is a critical safety parameter in highly reactive processes like Grignard reactions. hzdr.demt.com
Table 2: Application of In Situ FTIR for Reaction Monitoring This table illustrates the principles of using in situ FTIR for monitoring relevant reaction types.
| Reaction Type | Monitored Species | Key Benefit | Technology | Source |
|---|---|---|---|---|
| Grignard Reaction | Carbonyl group of starting material, Grignard reagent concentration | Ensures complete conversion and safe addition of reagents by avoiding accumulation. | ReactIR (FTIR-ATR) | mt.commt.com |
| Grignard Reaction | Organic halide concentration, formation of Grignard reagent | Objective real-time detection of reaction start-up and educt accumulation for process safety. | In-situ FTIR spectroscopy | hzdr.de |
| Metal-Halogen Exchange | Formation of functionalized arylmagnesium compounds | Convenient inline analytical tool for monitoring Grignard formation in continuous flow processing. | Microscale ReactIR flow cell | researchgate.net |
Chiral Chromatography for Enantiomeric Purity Determination of Chiral Derivatives
While this compound itself is achiral, it can be a precursor to chiral molecules. For example, the enantioselective reduction of its ketone functional group can yield the chiral alcohol, (R)- or (S)-1,1-diphenylbutan-2-ol. In such cases, determining the enantiomeric purity, or enantiomeric excess (e.e.), of the product is crucial. Chiral chromatography is the benchmark technique for this analysis.
Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound. chromatographyonline.comrsc.org This differential interaction leads to different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. rsc.org
For instance, after an asymmetric reduction of a ketone to a chiral alcohol, the product can be analyzed on a chiral HPLC column, such as a Daicel Chiralcel OD-H column. rsc.org The resulting chromatogram will show two separated peaks corresponding to the two enantiomers. The enantiomeric excess is calculated from the relative areas of these two peaks. This analysis is fundamental in the development of asymmetric syntheses, providing a direct measure of the effectiveness of the chiral catalyst or reagent used. google.com The enantioselective reduction of prochiral ketones is a widely studied area, with chiral auxiliaries such as those derived from (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol being used to achieve high enantioselectivity. google.com The purity of the resulting chiral secondary alcohols is invariably confirmed by chiral chromatography. nih.govresearchgate.net
Table 3: Chiral Chromatography for Enantiomeric Purity Analysis of Chiral Alcohols/Ketones This table provides examples of chiral separation conditions for compounds structurally related to derivatives of this compound.
| Technique | Chiral Stationary Phase | Mobile Phase/Conditions | Analyte Type | Result | Source |
|---|---|---|---|---|---|
| Chiral HPLC | Daicel Chiralcel OD-H | 2-propanol:hexane (5:95) | Chiral trichloro-alcohol | Separation of (S) and (R) isomers with distinct retention times (10.31 min vs. 17.51 min). | rsc.org |
| Chiral HPLC | Chiralcel OD | 2-propanol-hexane (10:90) | Chiral hydroxy-ketone | Separation of (R) and (S) isomers (tR = 7.9 min vs. 9.9 min). | researchgate.net |
| Chiral HPLC | Not specified (used for diastereomer separation) | Not specified | Diastereomeric hydroxybufuralol | Determination of diastereomeric ratio (95:5) after asymmetric reduction. | nih.gov |
| SFC | Larihc CF6-P (cyclofructan-based) | CO₂-Methanol with additives | Chiral primary amines | Evaluation as an alternative to HPLC for enantiomeric separation. | chromatographyonline.com |
Future Research Directions and Unexplored Potential of 1,1 Diphenylbutan 2 One
Development of Novel Catalytic Transformations and C-H Functionalization Strategies
The reactivity of 1,1-diphenylbutan-2-one and its analogs is a fertile ground for the development of advanced catalytic systems. Future research could focus on transformations that leverage its unique structure. A significant area of potential is the catalytic activation of C-H bonds, which are ubiquitous in the molecule.
One promising avenue involves the use of metalloradical catalysis. For instance, a cobalt(II)-based catalytic system has been successfully employed for the asymmetric construction of cyclobutanones from α-aryldiazoketones. nih.gov While this was demonstrated on 1-diazo-1,4-diphenylbutan-2-one, a derivative, it highlights a pathway for intramolecular C-H alkylation that could be adapted for this compound itself or its functionalized precursors. nih.gov The development of catalysts capable of activating the C(sp³)–H bonds in the ethyl group or even the aromatic C-H bonds would open new synthetic routes.
Furthermore, strategies for the direct functionalization of C-H bonds are highly desirable. Photocatalysis offers a powerful tool for this purpose. For example, the direct β-fluorination of carbonyl compounds like 1-phenylbutan-1-one has been achieved using photocatalysis, which selectively activates electron-rich sp³ C–H bonds. rsc.org Adapting this methodology to this compound could yield novel fluorinated derivatives. Another approach is the use of transient directing groups in palladium-catalyzed reactions, which has enabled the site-selective γ-arylation of primary alkylamines. sci-hub.se Exploring similar transient directing group strategies could allow for the selective functionalization of the terminal methyl group of this compound.
Future work could also draw inspiration from decatungstate anion photocatalysis, which enables site-selective C–H functionalization based on synergistic polar and steric effects. acs.org This method has been used to functionalize C-H bonds in a variety of molecules, including ketones. acs.org Applying this to this compound could lead to predictable and selective modifications.
Table 1: Potential Catalytic C-H Functionalization Strategies
| Catalytic Strategy | Target Bond | Potential Product | Relevant Finding |
|---|---|---|---|
| Cobalt(II) Metalloradical Catalysis | Intramolecular C-H | Cyclobutanone derivatives | Asymmetric synthesis of cyclobutanones from α-diazoketones. nih.gov |
| Photocatalytic Fluorination | β-C(sp³)–H | β-Fluoro-1,1-diphenylbutan-2-one | Direct β-fluorination of 1-phenylbutan-1-one has been demonstrated. rsc.org |
| Palladium Catalysis with Transient Directing Group | γ-C(sp³)–H | γ-Arylated derivatives | Site-selective γ-arylation of primary alkylamines achieved. sci-hub.se |
Innovations in Green Chemistry for Sustainable Synthesis of this compound
The synthesis of this compound and its derivatives can be made more sustainable through the adoption of green chemistry principles. Future research should prioritize the use of environmentally benign solvents, catalysts, and energy sources.
One major area of innovation is the use of alternative reaction media. Deep Eutectic Solvents (DESs) have emerged as green, biodegradable, and low-cost alternatives to traditional volatile organic compounds. mdpi.com These solvents have been successfully used in various transition-metal-catalyzed reactions, including cross-coupling and C-H functionalization. mdpi.com Investigating the synthesis of this compound in DESs like choline (B1196258) chloride:urea (B33335) could significantly reduce the environmental footprint of the process.
Biocatalysis represents another cornerstone of green chemistry. The synthesis of related α-hydroxy ketones, such as 2-hydroxy-1-phenylbutan-1-one, has been achieved with high enantioselectivity using enzymes like benzaldehyde (B42025) lyase. evitachem.com This enzymatic approach avoids harsh reagents and conditions typical of traditional organic synthesis. evitachem.com Future efforts could focus on identifying or engineering enzymes capable of catalyzing the synthesis of this compound or its chiral precursors, offering a highly sustainable manufacturing route.
Developing greener catalytic systems is also crucial. Iridium complexes have been utilized for the pH-dependent reduction of nitroalkenes to ketones, using formic acid as a benign reducing agent. mdpi.com This method avoids the stoichiometric metal waste associated with many traditional reduction methods. mdpi.com Exploring similar transfer hydrogenation techniques or other iridium-catalyzed processes for the synthesis of this compound from readily available starting materials would be a significant advancement in sustainable chemistry.
Table 2: Green Chemistry Approaches for Synthesis
| Green Innovation | Principle | Potential Application | Source |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | Benign Solvents | Use as reaction media for synthesis and functionalization reactions. | mdpi.com |
| Biocatalysis | Renewable Catalysts | Enzymatic synthesis of chiral precursors or the final compound. | evitachem.com |
Rational Design of Derivatives with Tailored Reactivity Profiles
The this compound scaffold is an excellent platform for the rational design of new molecules with specific, tailored properties. By strategically modifying its structure, derivatives can be created for use as catalysts, chiral auxiliaries, or compounds with enhanced biological or material properties.
One direction is the design of derivatives that can act as organocatalysts. For example, P-stereogenic dihydrobenzooxophosphole-based bisphosphine oxides have been rationally designed and shown to be effective Lewis base organocatalysts in the conjugate reduction of enones. nih.gov By incorporating the diphenylmethyl moiety from this compound into similar phosphine (B1218219) oxide structures, it may be possible to create a new class of tunable Lewis base catalysts where the steric bulk influences reactivity and selectivity. nih.gov
Another area is the development of new chiral auxiliaries. The derivative (S)-2-amino-3-methyl-1,1-diphenylbutan-1-ol is a precursor to (S)-4-isopropyl-5,5-diphenyloxazolidin-2-one, a useful chiral auxiliary. researchgate.net The synthesis of this auxiliary leverages the steric demand of the diphenyl group. researchgate.net Further exploration into derivatives of this compound could yield a new family of chiral auxiliaries for asymmetric synthesis, where the gem-diphenyl group provides a rigid and well-defined stereochemical environment.
Furthermore, the introduction of specific functional groups can tailor the physicochemical properties of the molecule for particular applications. For instance, the introduction of a trifluoromethyl group into a similar structure, 1,1,1-trifluoro-4-phenylbutan-2-one, enhances lipophilicity, which can be crucial for penetrating biological membranes. Designing and synthesizing derivatives of this compound with fluorine atoms or other functional groups could lead to compounds with tailored electronic properties, enhanced stability, or specific biological activities.
Theoretical Exploration of Novel Reaction Pathways and Electronic Properties
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. Future theoretical studies on this compound can illuminate its fundamental properties and predict its reactivity in unexplored reactions.
Density Functional Theory (DFT) is a versatile method for exploring molecular properties. DFT calculations can be used to investigate the structural, electronic, and antioxidant properties of this compound and its derivatives. bohrium.com Such studies can compute parameters like HOMO and LUMO energies, electrophilicity, and molecular electrostatic potential profiles, providing a deep understanding of the molecule's reactivity. bohrium.com For example, theoretical studies on related compounds have explored how properties change in different solvents, which is crucial for optimizing reaction conditions. researchgate.net
Theoretical modeling is also invaluable for elucidating reaction mechanisms. The mechanism of oxoammonium salt-mediated oxidations has been explored in detail using DFT, modeling the reaction of various alcohols to understand steric and electronic effects on reactivity. researchgate.net A similar computational approach could be applied to predict the outcomes of oxidizing this compound or to explore the feasibility of novel reaction pathways. By calculating the activation energies and thermodynamic favorability of different potential transformations, researchers can prioritize the most promising experimental avenues. researchgate.net
Advanced computational analyses, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), can provide detailed insights into the electronic structure and bonding within the molecule. researchgate.net These methods can visualize electron localization, helping to explain the molecule's stability and reactivity patterns. researchgate.net A thorough theoretical investigation of this compound using these state-of-the-art computational tools would provide a foundational understanding to guide all areas of its future experimental exploration.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing 1,1-Diphenylbutan-2-one in synthetic chemistry workflows?
- Methodological Answer : Prioritize spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm substituent positions on the phenyl rings and ketone functionality. Cross-reference coupling constants with crystallographic data for similar diaryl ketones (e.g., 3'-Bromo-2,2-dimethylbutyrophenone) .
- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to assess purity and resolve isomers.
- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using EI-MS or ESI-MS.
Q. How can researchers design stability studies for this compound under varying experimental conditions?
- Methodological Answer :
- Environmental Stress Testing : Expose the compound to heat (40–80°C), UV light, and humidity over 7–30 days. Monitor degradation via HPLC and FTIR to identify breakdown products.
- pH-Dependent Stability : Test solubility and stability in buffered solutions (pH 2–12) to simulate biological or catalytic environments. Use kinetic modeling to predict shelf-life .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Exposure Limits : Adhere to fragrance safety standards for structurally related aryl ketones (e.g., 4-(4-Hydroxyphenyl)butan-2-one), which recommend concentrations <1% in volatile formulations to minimize inhalation risks .
- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and chemical-resistant lab coats.
Advanced Research Questions
Q. How can contradictions in spectroscopic data for this compound derivatives be resolved?
- Methodological Answer :
- Comparative Crystallography : Resolve ambiguities in NMR assignments (e.g., overlapping aromatic protons) by comparing experimental data with X-ray structures of analogous compounds (e.g., (E)-1-Phenylbutan-2-one derivatives) .
- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts and optimize geometries .
Q. What experimental frameworks are suitable for investigating the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated substrates to identify rate-determining steps in catalytic cycles.
- In Situ Monitoring : Employ techniques like Raman spectroscopy or stopped-flow NMR to capture transient intermediates .
Q. How can researchers integrate computational modeling with experimental data to predict the biological activity of this compound analogs?
- Methodological Answer :
- QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with toxicity data from EPA DSSTox for phenyl ketones .
- Docking Studies : Simulate interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina or Schrödinger Suite.
Data Analysis and Interpretation
Q. What strategies mitigate bias in interpreting conflicting results from catalytic studies involving this compound?
- Methodological Answer :
- Blinded Analysis : Assign independent teams to analyze raw data (e.g., GC-MS chromatograms) without prior knowledge of experimental conditions .
- Meta-Analysis : Aggregate datasets from multiple studies to identify trends (e.g., solvent effects on yield).
Tables for Methodological Reference
| Analytical Technique | Key Parameters | Application Example |
|---|---|---|
| NMR Spectroscopy | H (400 MHz), CDCl₃ solvent | Confirm regioselectivity in ketone synthesis |
| HPLC-UV | C18 column, λ = 254 nm | Quantify impurities in crude product |
| DFT Calculations | B3LYP/6-31G*, Gaussian 16 | Predict vibrational modes of phenyl rings |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
